
12-Ketolithocholic acid
Übersicht
Beschreibung
It is a clear, light yellow liquid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monomethyl glutarate can be synthesized through the esterification of glutaric acid with methanol. A common method involves the use of potassium hydroxide (KOH) as a catalyst. The reaction is typically carried out at room temperature for several hours .
Industrial Production Methods: In industrial settings, monomethyl glutarate is produced by the esterification of glutaric acid with methanol under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Reaktionstypen: Monomethylglutarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Glutarsäure oxidiert werden.
Reduktion: Es kann zu Monomethylglutaratalkohol reduziert werden.
Substitution: Es kann nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.
Substitution: Nucleophile wie Hydroxidionen (OH⁻) werden häufig verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Glutarsäure.
Reduktion: Monomethylglutaratalkohol.
Substitution: Verschiedene substituierte Glutarate.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of 12-KLCA, particularly in the context of ulcerative colitis (UC). Research indicates that 12-KLCA significantly suppresses the secretion of interleukin-17A (IL-17A) from colonic group 3 innate lymphoid cells (ILC3s), which are crucial for maintaining intestinal health. In a comparative study, mice treated with 12-KLCA exhibited a stronger anti-inflammatory response than those treated with deoxycholic acid (DCA), suggesting its potential as a therapeutic agent for UC management .
Role in Gut Microbiota Modulation
12-KLCA has been implicated in modulating gut microbiota composition. In patients with severe UC, a notable decrease in secondary bile acids, including 12-KLCA, was observed alongside alterations in microbial populations. The restoration of these bile acids through dietary or supplemental means could potentially rebalance gut microbiota and improve clinical outcomes in UC patients .
Implications for Colorectal Carcinogenesis
Emerging evidence suggests that compounds like 12-KLCA may play a role in colorectal cancer initiation. Fecal metabolites, including 12-KLCA, have been linked to the carcinogenic processes within the colon. This association underscores the need for further investigation into how bile acids influence cancer pathways and their potential use as biomarkers for early detection or prevention strategies .
Effects on Metabolic Disorders
Research has also explored the relationship between bile acids, including 12-KLCA, and metabolic disorders such as type 2 diabetes mellitus (T2DM). Specific bile acids have been shown to correlate with metabolic profiles in diabetic patients. The quantification of these bile acids could provide insights into their roles in glucose metabolism and insulin sensitivity .
Therapeutic Potential in Liver Diseases
The gut-liver axis theory posits that bile acids are critical mediators between the gut and liver. In models of cholestasis, alterations in bile acid profiles—including reductions in 12-KLCA—were associated with increased liver inflammation and injury. This suggests that restoring normal bile acid levels could be beneficial in managing liver diseases .
Data Summary Table
Case Studies and Clinical Insights
- Ulcerative Colitis : A study involving fecal microbiota transfer demonstrated that mice receiving microbiota from severe UC patients had diminished levels of secondary bile acids like 12-KLCA, leading to increased inflammation. Supplementation with 12-KLCA showed promise in mitigating these inflammatory responses .
- Colorectal Cancer : In a cohort study examining fecal metabolites among colorectal cancer patients, researchers found elevated levels of certain bile acids, including 12-KLCA, which were associated with higher cancer risk markers .
- Type 2 Diabetes : A clinical trial assessing bile acid levels in T2DM patients revealed that specific bile acids were significantly altered compared to non-diabetics, suggesting a potential role for compounds like 12-KLCA in metabolic regulation .
Wirkmechanismus
The mechanism of action of monomethyl glutarate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Dimethyl glutarate: Another ester of glutaric acid, used in similar applications but with different reactivity and properties.
Glutaric acid: The parent compound, used in the synthesis of various esters and derivatives.
Uniqueness: Monomethyl glutarate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it valuable in both research and industrial applications .
Biologische Aktivität
12-Ketolithocholic acid (12-KLCA) is a secondary bile acid that has garnered attention for its potential biological activities, particularly in relation to gut health and inflammation. This article explores the biological activity of 12-KLCA, focusing on its mechanisms of action, implications in diseases such as ulcerative colitis (UC), and its interactions with gut microbiota.
Overview of this compound
12-KLCA is derived from the metabolism of primary bile acids by gut microbiota. It is structurally characterized as a steroid acid, primarily involved in lipid digestion and absorption. Bile acids like 12-KLCA also serve as signaling molecules that modulate various physiological processes, including inflammation and immune responses .
Recent studies have elucidated the mechanisms through which 12-KLCA exerts its biological effects:
- Anti-inflammatory Properties : 12-KLCA has been shown to suppress the secretion of IL-17A from colonic group 3 innate lymphoid cells (ILC3s), which are crucial for maintaining intestinal homeostasis. This suppression is associated with an increase in the expression of the vitamin D receptor (VDR) and a decrease in inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .
- Gut Microbiota Interaction : The presence of 12-KLCA is influenced by gut microbiota composition. In patients with severe UC, levels of 12-KLCA were found to be diminished alongside other secondary bile acids. This suggests that dysbiosis may contribute to reduced production of beneficial metabolites like 12-KLCA, further exacerbating inflammatory conditions .
Clinical Observations in Ulcerative Colitis
A multi-center study involving patients with varying severities of UC revealed significant differences in bile acid profiles. Patients with severe UC exhibited lower levels of 12-KLCA compared to those with mild or moderate forms of the disease. This correlation underscores the role of 12-KLCA in regulating intestinal inflammation and suggests it could serve as a biomarker for disease severity .
Animal Models
In animal studies using fecal microbiota transfer (FMT), mice receiving microbiota from patients with severe UC displayed enhanced inflammation and reduced ILC3 populations. When these mice were treated with 12-KLCA, a notable reduction in colonic inflammation was observed, further supporting its role as an anti-inflammatory agent .
Data Tables
Study | Findings | Implications |
---|---|---|
Li et al. (2024) | 12-KLCA suppresses IL-17A secretion from ILC3s | Potential therapeutic target for UC |
Zhang et al. (2023) | Lower levels of 12-KLCA in severe UC patients | Biomarker for disease severity |
Wang et al. (2022) | FMT studies show reduced ILC3s in mice with SUC-derived microbiota | Importance of gut microbiota in bile acid metabolism |
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNYHSDFZXHMMJ-VPUMZWJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199300 | |
Record name | 12-Ketolithocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 12-Ketodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5130-29-0 | |
Record name | 12-Ketolithocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5130-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Ketolithocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005130290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Ketolithocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-OXOLITHOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57668172Z5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 12-Ketodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 12-Ketolithocholic acid in the context of ulcerative colitis?
A: this compound (12-KLCA) exhibits anti-inflammatory effects in the context of ulcerative colitis (UC). It achieves this by binding to the vitamin D receptor (VDR) expressed on colonic group 3 innate lymphoid cells (ILC3s). This interaction leads to the suppression of IL-17A secretion from ILC3s, a cytokine known to contribute to inflammation in UC. []
Q2: How do the levels of this compound change in individuals with ulcerative colitis?
A: Studies show a decrease in 12-KLCA levels in the intestines of patients with severe UC compared to those with milder forms of the disease or healthy controls. This reduction correlates with a decrease in the abundance of microbes capable of producing secondary bile acids (SBAs), including 12-KLCA. []
Q3: How does dietary fat impact this compound levels?
A: Research suggests that high-fat diets, irrespective of the type of fat (corn oil or lard), lead to increased excretion of fecal this compound in rats. [, , , , ] This effect has been observed in both single and multi-generational studies where rats were fed high-fat diets. []
Q4: Does the type of dietary fat influence the impact on this compound and colon carcinogenesis?
A: While high-fat diets generally increase this compound levels, the type of fat can influence the effect on colon carcinogenesis. Studies show that high corn oil diets promote colon tumor formation in rats, while high lard diets primarily increase the incidence of colon adenocarcinomas. [] Furthermore, high-fat diets rich in olive oil, coconut oil, or medium-chain triglycerides do not appear to have the same tumor-promoting effect as high corn oil or safflower oil diets. []
Q5: What is the role of dietary fiber in relation to this compound and colon cancer?
A: Studies show that supplementation with wheat bran or cellulose, but not oat fiber, can reduce fecal concentrations of secondary bile acids, including deoxycholic acid, lithocholic acid, and this compound, in humans. This reduction is associated with a decrease in fecal mutagenic activity, suggesting a potential protective effect against colon cancer. []
Q6: How does this compound behave in the digestive tract?
A: In rats fed this compound precursor, cholic acid, 12-KLCA is detected in the feces. This suggests that the conversion of cholic acid to 12-KLCA occurs within the digestive tract, likely mediated by gut microbiota. []
Q7: How does this compound relate to Vitamin D levels?
A: Studies show that this compound is significantly upregulated in the serum of individuals with vitamin D deficiency. This suggests a potential link between vitamin D metabolism and bile acid biosynthesis, with 12-KLCA as a potential indicator of this interaction. []
Q8: Is this compound altered in gallstone patients?
A: While no significant difference in this compound levels was observed between gallstone patients and healthy controls in a Taiwanese study, there was a correlation found between 12-KLCA levels and serum cholesterol levels, as well as bacterial richness and evenness in the gut. [] This suggests a complex interplay between 12-KLCA, gut microbiota, and cholesterol metabolism that warrants further investigation.
Q9: What is the role of this compound in radiogenic skin injury?
A: Following ionizing radiation, there is a significant elevation of this compound levels in irradiated skin tissue. [] This suggests a potential role of 12-KLCA in the skin's response to radiation damage, although further research is needed to understand the specific mechanisms involved.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.